

Application Notes and Protocols: Synthesis of [(Thiophene-2-carbonyl)-amino]-acetic acid

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Compound of Interest

Compound Name: [(Thiophene-2-carbonyl)-amino]-acetic acid

Cat. No.: B1361314

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Introduction

[(Thiophene-2-carbonyl)-amino]-acetic acid, also known as N-(thiophen-2-ylcarbonyl)glycine, is a chemical compound with potential applications in medicinal chemistry and drug development. Its structure incorporates a thiophene ring, a common scaffold in various pharmaceuticals, linked to the amino acid glycine via an amide bond. This document provides a detailed protocol for the synthesis of **[(Thiophene-2-carbonyl)-amino]-acetic acid**, intended for researchers and scientists in the fields of organic synthesis and drug discovery. The described method is based on the well-established Schotten-Baumann reaction conditions, a reliable method for the N-acylation of amino acids.

Reaction Scheme

The synthesis involves the acylation of glycine with thiophene-2-carbonyl chloride in an aqueous alkaline solution. The base neutralizes the hydrochloric acid that is formed as a byproduct of the reaction, driving the equilibrium towards the formation of the amide product.

Chemical Equation:

Thiophene-2-carbonyl chloride + Glycine → **[(Thiophene-2-carbonyl)-amino]-acetic acid** + HCl

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the product.

Compound Name	Molecular Formula	Molecular Weight (g/mol)	CAS Number	Physical Form	Representative Yield (%)
Thiophene-2-carbonyl chloride	C ₅ H ₃ ClOS	146.59	5271-67-0	Liquid	N/A
Glycine	C ₂ H ₅ NO ₂	75.07	56-40-6	Solid	N/A
Sodium Carbonate	Na ₂ CO ₃	105.99	497-19-8	Solid	N/A
[(Thiophene-2-carbonyl)-amino]-acetic acid	C ₇ H ₇ NO ₃ S	185.20	33955-17-8	Solid	~80*

Note: The yield is an approximation based on analogous reactions, such as the synthesis of N-[(2S)-2-Chloropropanoyl]glycine, which reports a yield of 80%.[\[1\]](#) Actual yields may vary depending on experimental conditions and scale.

Experimental Protocol

This protocol is adapted from a general and reliable method for the N-acylation of glycine.[\[1\]](#)

Materials and Reagents

- Glycine (1.0 eq)
- Sodium Carbonate (2.0 eq)
- Thiophene-2-carbonyl chloride (1.0 eq)
- Deionized Water
- Concentrated Hydrochloric Acid (HCl)

- Ethyl Acetate
- 4 N Sodium Carbonate solution
- 1 L four-necked round-bottom flask
- Mechanical stirrer
- Two dropping funnels
- Ice bath
- pH meter or Congo red indicator paper
- Separatory funnel
- Rotary evaporator
- Büchner funnel and filter paper

Procedure

- **Preparation of Glycine Solution:** In a 1 L four-necked flask equipped with a mechanical stirrer and two dropping funnels, dissolve glycine (1.0 mole, 75.07 g) and sodium carbonate (1.0 mole, 105.99 g) in 500 mL of deionized water.
- **Reaction Setup:** Cool the flask in an ice bath to bring the temperature of the solution down to 0-5 °C.
- **Reagent Addition:** Vigorously stir the cooled solution. Simultaneously, add thiophene-2-carbonyl chloride (1.0 mole, 146.59 g) from one dropping funnel and a 4 N sodium carbonate solution (prepared by dissolving 105.99 g of Na_2CO_3 in water to make a 250 mL solution) from the second dropping funnel. Maintain a steady addition rate over a period of 25-30 minutes, ensuring the reaction temperature does not rise above 10 °C.
- **Reaction Completion:** After the addition is complete, continue to stir the mixture in the ice bath for an additional 3 hours to ensure the reaction goes to completion.

- **Acidification:** While keeping the solution cooled in the ice bath, carefully acidify the aqueous solution to a pH of approximately 2 using concentrated hydrochloric acid. The product should precipitate out of the solution. Use Congo red indicator paper or a pH meter to monitor the acidity.
- **Extraction:** Extract the product from the reaction mixture using ethyl acetate (3 x 200 mL).
- **Drying and Concentration:** Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) to obtain the pure **[(Thiophene-2-carbonyl)-amino]-acetic acid**.
- **Drying:** Dry the purified product in a vacuum oven to a constant weight.

Characterization

The structure and purity of the final compound should be confirmed by standard analytical techniques such as ^1H NMR, ^{13}C NMR, FT-IR, and mass spectrometry. The melting point should also be determined.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of **[(Thiophene-2-carbonyl)-amino]-acetic acid**.

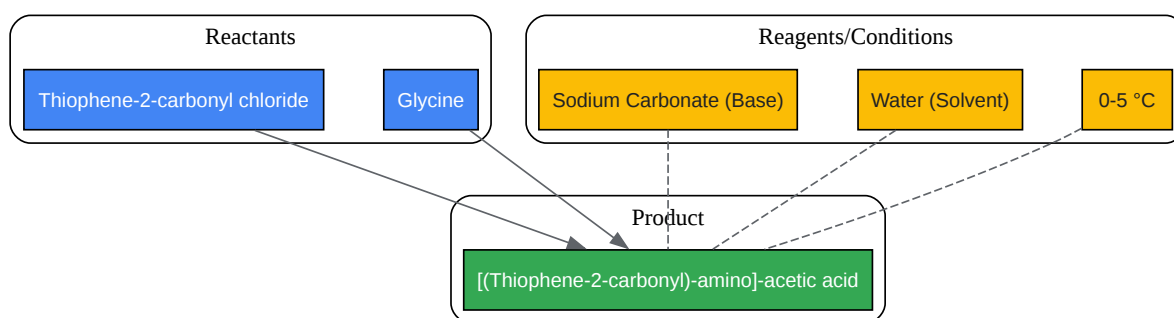


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Caption: Workflow for the synthesis of the target compound.

Logical Relationship of Reactants to Product

The diagram below shows the relationship between the starting materials and the final product in the acylation reaction.



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Caption: Reactants and conditions for the synthesis.

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References

- 1. N-[(2S)-2-Chloropropanoyl]glycine - PMC [pmc.ncbi.nlm.nih.gov]
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